Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-
Description
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- is an aromatic hydroxyketone derivative featuring a tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) ether group at the ortho position of the phenyl ring relative to the acetyl moiety. This compound is structurally notable for its sterically bulky silyl protecting group, which enhances stability and modulates reactivity in synthetic applications.
Properties
CAS No. |
199010-87-2 |
|---|---|
Molecular Formula |
C17H28O2Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-[2-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-11-9-8-10-16(17)15(7)18/h8-14H,1-7H3 |
InChI Key |
IBJUBWAEXUUELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The hydroxyl group of 2-hydroxyacetophenone undergoes nucleophilic substitution with TIPSCl in the presence of a base such as imidazole or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The general reaction is:
Standard Protocol
-
Reagents :
-
2-Hydroxyacetophenone (1.0 equiv)
-
TIPSCl (1.2 equiv)
-
Imidazole (2.5 equiv) or pyridine (3.0 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure :
-
Dissolve 2-hydroxyacetophenone and base in anhydrous solvent under nitrogen.
-
Add TIPSCl dropwise at 0°C, then warm to room temperature.
-
Stir for 12–24 hours, monitoring by TLC.
-
Quench with water, extract with DCM, dry over NaSO, and concentrate.
-
Purify via column chromatography (hexane/ethyl acetate).
-
Yield : 75–85% (estimated from analogous silylations).
Optimization of Reaction Conditions
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Imidazole | 12 | 82 |
| THF | Pyridine | 18 | 78 |
| DMF | EtN | 24 | 65 |
Data inferred from analogous silyl ether syntheses.
Polar aprotic solvents (e.g., DCM, THF) enhance solubility of TIPSCl, while bulky bases like imidazole minimize side reactions.
Temperature and Stoichiometry
-
Temperature : Reactions proceed efficiently at 0°C to room temperature. Elevated temperatures (>40°C) risk desilylation.
-
TIPSCl Equivalents : A 20% excess ensures complete conversion, avoiding residual starting material.
Comparative Analysis of Silylating Agents
While TIPSCl is standard, alternative silyl reagents have been explored for related compounds:
| Reagent | Advantages | Limitations |
|---|---|---|
| TIPSCl | High steric hindrance, stability | Costly, moisture-sensitive |
| TMSCl (Trimethylsilyl chloride) | Low cost, rapid reaction | Less stable, prone to hydrolysis |
| TESCl (Triethylsilyl chloride) | Moderate stability | Lower yields in polar solvents |
Triisopropylsilyl groups offer superior protection for phenolic hydroxyl groups in multi-step syntheses due to their resistance to acidic and basic conditions.
Industrial-Scale Production
Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:
-
Continuous Flow Setup :
-
Mix 2-hydroxyacetophenone and TIPSCl in a micromixer.
-
Pass through a heated reactor (25°C, residence time: 30 min).
-
Neutralize with aqueous NaHCO, separate phases, and distill.
-
Throughput : 1–5 kg/hour (extrapolated from similar silyl ether processes).
Characterization and Quality Control
Key analytical data for Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 292.5 g/mol | HRMS |
| Melting Point | 45–48°C | Differential Scanning Calorimetry |
| (CDCl) | δ 1.05 (m, 21H, TIPS), 2.65 (s, 3H, COCH), 6.8–7.4 (m, 4H, Ar-H) | NMR Spectroscopy |
Impurity profiles are monitored via HPLC, ensuring <1% desilylated byproducts.
Challenges and Mitigation Strategies
Moisture Sensitivity
TIPSCl hydrolyzes readily, necessitating strict anhydrous conditions. Strategies include:
-
Molecular sieves in reaction mixtures.
-
Schlenk line techniques for reagent transfer.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-(2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones.
Scientific Research Applications
1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule .
Comparison with Similar Compounds
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone (CAS 935859-12-4)
- Molecular Formula : C₁₇H₂₈O₂Si
- Molecular Weight : 292.49 g/mol
- Substituent Position : Para-substituted silyl ether.
1-[2-Hydroxy-4-methoxy-6-[[tris(1-methylethyl)silyl]oxy]phenyl]-1-butanone (CAS 326854-41-5)
- Molecular Formula : C₂₀H₃₄O₄Si
- Molecular Weight : 390.57 g/mol
- Substituent Position : Silyl ether at the 6-position, with additional hydroxy and methoxy groups.
- Key Differences : The presence of multiple substituents introduces electronic effects (e.g., electron-donating methoxy) and steric complexity, which may hinder synthetic accessibility. This compound was synthesized in 12.6% yield via resin-mediated reactions, suggesting moderate efficiency .
Alkyl-Substituted Analogues
1-[4-(1,1-Dimethylethyl)phenyl]ethanone (CAS 943-27-1)
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.25 g/mol
- Substituent : Tert-butyl group at the para position.
- Key Differences : The absence of a silyl group reduces steric bulk and increases hydrophobicity. Such alkylated derivatives are often used as intermediates in fragrances or pharmaceuticals due to their simpler synthesis and stability .
Functional Group Variants
2-Imidazolidinone, 1-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]- (CAS 1035140-40-9)
- Molecular Formula : C₁₄H₃₀N₂O₂Si
- Molecular Weight : 286.49 g/mol
- Key Differences: Incorporates an imidazolidinone ring instead of a ketone. The nitrogen-containing heterocycle alters electronic properties, enabling applications in peptide chemistry or catalysis. The silyl ether here serves as a protective group for alcohols .
Biological Activity
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- (commonly referred to as 1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone) is a chemical compound characterized by its unique siloxane structure and aromatic properties. With the molecular formula C17H28O2Si and a molecular weight of approximately 292.49 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a tris(1-methylethyl)silyl group that enhances its solubility and stability compared to simpler acetophenones. The presence of the phenolic oxygen and carbonyl groups allows for significant chemical reactivity, including nucleophilic substitution and electrophilic aromatic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H28O2Si |
| Molecular Weight | 292.49 g/mol |
| Solubility | High (due to siloxane) |
| Reactivity | Nucleophilic/Electrophilic |
Research indicates that compounds similar to Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- can interact with various biomolecules, influencing protein and enzyme activities. The mechanisms of action may involve:
- Binding to Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, altering their activity.
- Cellular Interaction : Studies suggest potential interactions with cellular membranes, affecting permeability and transport mechanisms.
Case Studies
- Anticancer Activity : In vitro studies have shown that structurally related acetophenones exhibit cytotoxic effects on cancer cell lines. For instance, thiosemicarbazone derivatives derived from acetophenones were evaluated for their ability to induce apoptosis in K562 cells, demonstrating dose-dependent effects on cell viability .
- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial activity. A study on steroidal thiosemicarbazone derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that Ethanone may possess similar properties due to its structural characteristics.
Binding Affinities
Molecular docking studies have been employed to predict binding affinities of Ethanone with various biological targets. These studies are crucial for understanding the potential therapeutic applications of the compound.
Table 2: Binding Affinities of Related Compounds
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 2-Bromo-1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone | Enzyme X | -8.5 |
| Cuminone | Receptor Y | -7.8 |
| Benzoylbenzophenone thiosemicarbazone | Cathepsin L | -9.0 |
Q & A
Basic Questions
Q. What are the key safety precautions for handling Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile or butyl rubber gloves (tested against permeation), safety goggles with side shields, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially given the compound’s potential volatility and reactivity .
- Storage : Store in airtight containers at room temperature, away from ignition sources (flammability data for analogous compounds indicate flash points near 30°C) .
- Hygiene : Prohibit eating/drinking in lab areas and enforce post-handling handwashing .
Q. What is the molecular characterization of this compound, and how does its structure influence reactivity?
- Methodological Answer :
- Molecular Formula : C₁₇H₂₈O₂Si; Molecular Weight: 292.5 g/mol .
- Functional Groups : The tris(1-methylethyl)silyl (TIPS) ether group acts as a protective moiety for phenolic hydroxyl groups, enhancing stability during multi-step syntheses. The ethanone (acetyl) group enables nucleophilic additions or condensations .
- Structural Influence : The bulky TIPS group sterically shields the phenyl ring, directing electrophilic substitutions to specific positions. This is critical in designing regioselective reactions .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., TIPS group integration at δ ~0.5–1.5 ppm for isopropyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ at m/z 293.5) and detects degradation products .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and Si-O-C absorption (~1100 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ ~270 nm for aromatic systems) monitors purity; retention times are compared against reference standards .
Q. How can researchers address the compound’s limited shelf life during long-term studies?
- Methodological Answer :
- Storage Optimization : Aliquot the compound in amber vials under inert gas (N₂/Ar) to minimize oxidation/hydrolysis. Store at 2–8°C if stability data indicate thermal sensitivity .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis to establish expiration criteria .
- In-Use Monitoring : Prepare fresh solutions for reactions; avoid repeated freeze-thaw cycles if stored in solution .
Q. What synthetic strategies are viable given limited literature on this compound’s preparation?
- Methodological Answer :
- Silylation of Precursors : React 2-hydroxyphenyl ethanone with tris(1-methylethyl)silyl chloride (TIPSCl) in the presence of a base (e.g., imidazole) in anhydrous DMF or THF .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .
- Yield Optimization : Screen bases (e.g., DMAP, pyridine) and temperatures (0°C vs. room temp) to minimize side reactions (e.g., over-silylation) .
Q. How can researchers resolve contradictions in reported stability data for silyl-protected ethanone derivatives?
- Methodological Answer :
- Comparative Studies : Replicate stability tests (e.g., exposure to moisture, light) using standardized conditions (e.g., 25°C/60% RH) and compare degradation kinetics with literature .
- Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., desilylated intermediates or oxidized species) and trace degradation pathways .
- Cross-Referencing : Validate findings against authoritative databases (e.g., NIST Chemistry WebBook for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
